2-(1,3-Dioxan-2-yl)ethyltriphenylphosphonium bromide (CAS 69891-92-5) is a highly stable, bifunctional Wittig reagent precursor designed for the stereoselective construction of carbon-carbon double bonds. Featuring a triphenylphosphonium moiety linked to a 1,3-dioxane-protected aldehyde via a two-carbon spacer, it functions as a premium three-carbon homologating agent[1]. In procurement and process chemistry, this compound is prioritized for its ability to seamlessly introduce a masked propionaldehyde equivalent onto ketones and aldehydes. The robust nature of the six-membered 1,3-dioxane acetal ensures exceptional stability during ylide generation under strongly basic conditions, making it an indispensable building block in the total synthesis of complex natural products, active pharmaceutical ingredients (APIs), and advanced optoelectronic materials.
Generic substitution with unprotected three-carbon homologating agents, such as (3-oxopropyl)triphenylphosphonium salts, frequently fails because the free aldehyde is highly susceptible to self-condensation and polymerization under the strongly basic conditions (e.g., NaHMDS, BuLi) required for ylide generation[1]. Furthermore, substituting the six-membered 1,3-dioxane ring with a five-membered 1,3-dioxolane or an acyclic dimethyl acetal can compromise the stability of the masked aldehyde during prolonged basic exposure or aggressive workup steps, leading to premature cleavage and reduced overall yields. Attempting to use shorter-chain analogs, such as (1,3-dioxan-2-yl)methyltriphenylphosphonium bromide, fundamentally alters the homologation length from three carbons to two, necessitating a complete redesign of the synthetic route. Consequently, buyers must procure this specific 1,3-dioxane-protected ethyl derivative to ensure reproducible, high-yield C3 extensions without catastrophic side reactions.
The 1,3-dioxane protecting group provides exceptional stability against the strong bases required to generate the phosphorane. Compared to unprotected 3-oxopropyl phosphonium salts, which rapidly undergo self-condensation, the 1,3-dioxane protected reagent allows for quantitative ylide formation without degradation [1]. This structural stability prevents the rapid polymerization seen in free-aldehyde equivalents, ensuring that the precursor is fully utilized for the targeted olefination rather than being lost to side reactions.
| Evidence Dimension | Ylide generation stability and side-reaction prevention |
| Target Compound Data | Stable ylide formation with minimal degradation |
| Comparator Or Baseline | Unprotected (3-oxopropyl)triphenylphosphonium bromide |
| Quantified Difference | Prevents the near-quantitative self-condensation typical of unprotected analogs |
| Conditions | Strong base (e.g., KHMDS or NaH) in THF at low temperatures |
Ensures reproducible, high-yield C-C bond formation without wasting expensive precursor materials on irreversible side reactions.
In the synthesis of complex biological molecules, such as algal pheromones, 2-(1,3-Dioxan-2-yl)ethyltriphenylphosphonium bromide demonstrates excellent stereocontrol. When reacted with specific aldehydes under controlled conditions, it yields the target beta,gamma-unsaturated compounds with a Z/E ratio exceeding 95:5 [1]. This significantly outperforms non-stabilized or generic ylides that often yield mixed isomer ratios, requiring costly and time-consuming chromatographic separation.
| Evidence Dimension | Z/E stereoisomer ratio |
| Target Compound Data | >95:5 Z/E ratio |
| Comparator Or Baseline | Standard non-stabilized aliphatic Wittig reagents (typically ~80:20 to 90:10 Z/E) |
| Quantified Difference | >5-15% improvement in target Z-isomer purity |
| Conditions | Olefination of methyl 5-oxopentanoate in THF using KHMDS at -78 °C |
Drastically reduces downstream purification costs and improves the overall yield of the desired stereoisomer in API and natural product synthesis.
Beyond organic synthesis, this organophosphorus derivative functions as a highly effective cathode interfacial layer (CIL) in fullerene-free polymer solar cells. Devices utilizing 2-(1,3-Dioxan-2-yl)ethyltriphenylphosphonium bromide achieved a power conversion efficiency (PCE) of 10.20%, compared to only 7.37% for bare aluminum cathodes [1]. This improvement is attributed to increased electron-collection selectivity, better energy level matching, and improved Ohmic contact between the cathode and the organic active layer.
| Evidence Dimension | Power Conversion Efficiency (PCE) |
| Target Compound Data | 10.20% PCE |
| Comparator Or Baseline | Bare Aluminum (Al) cathode (7.37% PCE) |
| Quantified Difference | 38.4% relative increase in PCE |
| Conditions | PBDB-T:ITIC blend active layer in organic solar cells |
Provides a secondary, high-value procurement justification for materials science buyers looking for stable, ionic organophosphorus CILs to boost device efficiency.
Ideal for introducing a three-carbon aldehyde equivalent in the synthesis of complex polyenes, macrolactins, or pheromones where stereocontrol and functional group tolerance are critical. The robust 1,3-dioxane protection allows for high-yielding Wittig olefinations with excellent Z-stereoselectivity before subsequent deprotection steps [1].
Employed in the stepwise vinylic extension of aromatic aldehydes to create push-pull polyenes. The stability of the acetal under basic conditions ensures that the extended carbon chain can be reliably constructed without premature degradation, facilitating the development of materials for non-linear optics[2].
Applied as a performance-enhancing cathode interfacial layer (CIL) in fullerene-free organic photovoltaics (OPVs). Its ionic organophosphorus structure improves electron extraction and Ohmic contact, significantly boosting power conversion efficiency compared to standard metal cathodes [3].
Irritant